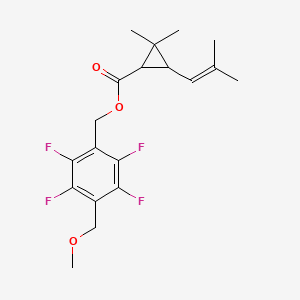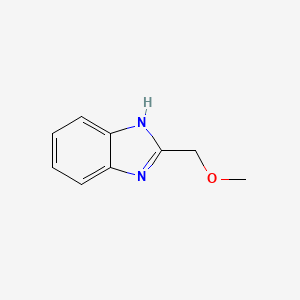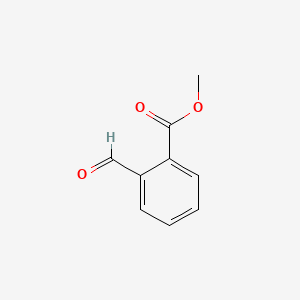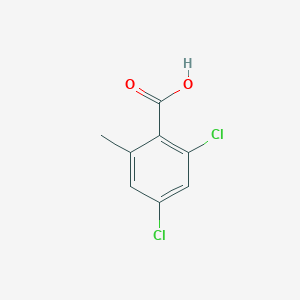
Dimefluthrin
Overview
Description
Dimefluthrin is a pyrethroid pesticide . It is a new pyrethroid insecticide agent that has been synthesized and evaluated for its insecticidal activity against Culex pipiens pallens .
Synthesis Analysis
Dimefluthrin is synthesized from a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates . The synthesis involves the addition of (1R,3R)-2,2-dimethyl-3-(2-methyl-1 -propenyl)cyclopropanecarbonyl chloride to a cooled solution of [2,3,5,6- -tetrafluoro-4-(methoxymethyl)phenyl]methanol .Molecular Structure Analysis
The molecular structure of Dimefluthrin is C19H22F4O3 .Chemical Reactions Analysis
Dimefluthrin exhibited the highest insecticidal activity among a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates .Physical And Chemical Properties Analysis
Dimefluthrin is a solid substance . It has a molar mass of 374.37 g/mol . It has a boiling point of 352 °C (1.013 hPa), a density of 1.255 g/cm3 (20 °C), and a refractive index (n 20/D) of 1.483 - 1.486 .Scientific Research Applications
Mosquito Control
Dimefluthrin is a new generation pyrethroid insecticide that has been found to be an innovative agent for mosquito control . It has shown higher bio-efficacy compared to other pyrethroids against mosquito strains .
Insecticide Resistance Management
Dimefluthrin has been used in studies to understand the comparative efficacy of different pyrethroid molecules and the role of piperonyl butoxide (PBO) in increasing the tolerance of mosquitoes to these molecules . This research is crucial in managing insecticide resistance.
Synergism with Piperonyl Butoxide
Studies have shown that Dimefluthrin exhibits greater synergism with PBO compared to other pyrethroids . This means that the combination of Dimefluthrin and PBO can enhance the killing effect of pyrethroids.
Household Insecticide
Due to its effectiveness against mosquitoes, Dimefluthrin is commonly used as a household insecticide . It provides a protective barrier against mosquitoes, thereby reducing the risk of mosquito-borne diseases.
Control of Red Imported Fire Ant
Dimefluthrin has also been used in the control of the red imported fire ant, Solenopsis invicta . This shows the broad spectrum of its insecticidal properties.
Public Health
Given its effectiveness against mosquitoes, Dimefluthrin plays a significant role in public health by preventing the transmission of vector-borne diseases such as Dengue, Zika, and Malaria .
Mechanism of Action
Target of Action
Dimefluthrin, a pyrethroid insecticide, primarily targets the voltage-gated sodium channels in the axonal membranes of insects . These sodium channels are membrane proteins with a hydrophilic interior, shaped precisely to allow sodium ions to pass through the membrane, enter the axon, and propagate an action potential .
Mode of Action
Dimefluthrin acts by preventing the closure of these voltage-gated sodium channels . When Dimefluthrin keeps the channels in their open state, the nerves cannot repolarize, leaving the axonal membrane permanently depolarized . This results in the paralysis of the organism .
Biochemical Pathways
The biochemical pathways affected by Dimefluthrin primarily involve the propagation of action potentials in the nervous system of insects. By keeping the sodium channels open, Dimefluthrin disrupts the normal flow of sodium ions, which is crucial for the transmission of nerve impulses . This disruption leads to the paralysis of the insect, thereby exhibiting its insecticidal activity .
Pharmacokinetics
Like other pyrethroids, it is likely that dimefluthrin is metabolized in the liver and excreted in the urine and feces
Result of Action
The primary result of Dimefluthrin’s action is the rapid paralysis of insects, which is often followed by their death . This is due to the disruption of the normal function of the nervous system caused by the prolonged opening of the sodium channels .
Action Environment
The efficacy and stability of Dimefluthrin can be influenced by various environmental factors. For instance, the presence of other substances, such as piperonyl butoxide (PBO), can enhance the insecticidal activity of Dimefluthrin . PBO is known to inhibit the detoxification enzymes in insects, thereby increasing the toxicity of pyrethroids like Dimefluthrin . Furthermore, the effectiveness of Dimefluthrin can also be affected by the resistance developed by insects due to their intensive exposure to insecticides .
Safety and Hazards
Dimefluthrin may cause long-lasting harmful effects to aquatic life . It is harmful if inhaled or absorbed through the skin, and it may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCJRMYMAMSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058043 | |
| Record name | Dimefluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimefluthrin | |
CAS RN |
271241-14-6 | |
| Record name | Dimefluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMEFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)



